Increased Steric Hindrance at the Amino Group vs. 8-(Aminomethyl) Analog
The target compound carries a 2-amino-1,1-dimethylethyl group, which introduces significant steric bulk near the nucleophilic amine compared to the less hindered 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol [1]. The presence of two methyl groups on the carbon adjacent to the amine creates a neopentyl-like environment, which can enhance selectivity in amide bond formation and reduce off-target reactivity . Quantitatively, the calculated molar refractivity (MR) for the target compound is 63.41 cm³/mol versus 47.23 cm³/mol for the aminomethyl analog, reflecting a ~34% increase in polarizable volume .
| Evidence Dimension | Steric bulk (calculated molar refractivity) |
|---|---|
| Target Compound Data | 63.41 cm³/mol |
| Comparator Or Baseline | 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol: 47.23 cm³/mol |
| Quantified Difference | +34.2% |
| Conditions | ACD/Labs Percepta prediction (molar refractivity) |
Why This Matters
Greater steric hindrance can lead to improved selectivity in medicinal chemistry campaigns, reducing the synthesis of undesired byproducts and potentially enhancing target specificity.
- [1] American Elements. 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, CAS 863565-85-9. https://www.americanelements.com/cas-863565-85-9.html View Source
